molecular formula C10H10N2O2 B2685902 5-(Aminomethyl)-2-methylisoindoline-1,3-dione CAS No. 1368926-79-7

5-(Aminomethyl)-2-methylisoindoline-1,3-dione

Cat. No. B2685902
CAS RN: 1368926-79-7
M. Wt: 190.202
InChI Key: JPFDPLLUJYANED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(Aminomethyl)-2-methylisoindoline-1,3-dione” is a complex organic molecule. It likely contains an isoindoline group, which is a type of heterocyclic compound . The “aminomethyl” part suggests the presence of an -NH2 group attached to a -CH2- group .


Synthesis Analysis

While specific synthesis methods for “5-(Aminomethyl)-2-methylisoindoline-1,3-dione” were not found, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Additionally, amination of 5-hydroxymethylfurfural has been reported to produce furan-based primary, secondary, and tertiary amines .

Scientific Research Applications

Epoxy Resin Curing Agent

Isophorone diamine serves as a curing agent for epoxy resins. When combined with epoxy compounds, it promotes cross-linking, leading to the formation of strong and durable polymer networks. These cured epoxy materials find applications in adhesives, coatings, and composite materials .

Matrix Material in Polymer Composites

IPDA contributes to the development of polymer composite materials (PCMs). Its incorporation into the matrix enhances mechanical properties, such as stress–strain behavior and thermomechanical characteristics. Compared to linear aliphatic amines, IPDA-based adhesive compositions exhibit improved viability and stress–strain properties .

Temperature-Reducing Accelerators

To optimize post-curing processes, various accelerators (such as phenol derivatives, imidazoles, and tertiary amine salts) are used with IPDA-based compositions. These accelerators help reduce the required curing temperature, making the manufacturing process more cost-effective and efficient .

Synthetic Chemistry

IPDA plays a crucial role in synthetic chemistry. Researchers utilize it as a reagent to synthesize other compounds. For instance, it has been employed in the synthesis of 4-amino-2-methylbenzoic acid, 4-amino-3-methylbenzoic acid, and related derivatives.

N-Alkylation Reactions

In organic synthesis, IPDA participates in N-alkylation reactions. For example, it reacts with N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) to yield regioisomers. These reactions are essential for creating diverse chemical structures .

Boronic Acid Derivative

IPDA, specifically its hydrochloride form, serves as a versatile reagent in scientific investigations. It acts as a boronic acid derivative, finding applications as a catalyst, ligand for protein/enzyme studies, and a building block for compound synthesis .

properties

IUPAC Name

5-(aminomethyl)-2-methylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9(13)7-3-2-6(5-11)4-8(7)10(12)14/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFDPLLUJYANED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-methylisoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.